Aristoyagonine was first identified from natural sources and has been synthesized through various organic chemistry methods. Its classification falls under the category of isoindole derivatives, which are known for their biological activities, including anti-cancer properties. The compound is particularly noted for its ability to inhibit bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins.
The synthesis of aristoyagonine has been achieved through several methodologies:
Aristoyagonine's molecular structure is characterized by its unique fused ring system comprising an isoindole moiety linked to a benzo-oxepin structure. Key structural features include:
Aristoyagonine undergoes various chemical reactions that are crucial for its synthesis and biological activity:
The mechanism of action for aristoyagonine primarily involves its role as a bromodomain inhibitor:
Aristoyagonine has promising applications in scientific research, particularly in cancer therapeutics:
Epigenetic regulation—comprising dynamic, reversible modifications of histones and DNA—serves as a critical controller of gene expression. Lysine acetylation represents a pivotal mechanism within this framework, directly influencing chromatin structure and transcriptional activation. Bromodomains function as specialized "reader" modules that recognize and bind to ε-N-acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery (e.g., HATs, HMTs, and P-TEFb) to chromatin, thereby modulating oncogene expression. Aberrant lysine acetylation patterns disrupt this system, leading to dysregulated gene expression that drives cancer pathogenesis. Among >60 identified bromodomain-containing proteins, the Bromodomain and Extra-Terminal (BET) family (Brd2, Brd3, Brd4, Brdt) stands out for its conserved dual-bromodomain architecture and established roles in malignancy [1] [3].
Brd4 has emerged as a high-value oncology target due to its dual role as an epigenetic regulator and direct driver of oncogenic fusion proteins. In NUT midline carcinoma (NMC), a chromosomal translocation generates the Brd4-NUT fusion oncoprotein observed in >90% of cases. Brd4-Nut knockdown suppresses NMC cell proliferation, confirming its role as a disease driver. Beyond NMC, Brd4 regulates critical oncogenes like c-Myc—a notoriously "undruggable" transcription factor overexpressed in leukemias and solid tumors. RNAi screens demonstrate that Brd4 ablation downregulates c-Myc and induces apoptosis in acute myeloid leukemia (AML) cells. These findings spurred development of Brd4 inhibitors, with over 30 compounds reported and 16 entering clinical trials by 2021. Brd4’s therapeutic relevance extends to gastric, prostate, and breast cancers, where it modulates proliferation/survival pathways [1] [3] [5].
Aristoyagonine—a natural compound featuring a novel benzo[6,7]oxepino[4,3,2-cd]isoindol-2(1H)-one scaffold—was identified in 2018 as the first natural-product-derived Brd4 bromodomain inhibitor. Mid-throughput screening employing orthogonal assays (AlphaScreen and ELISA) revealed its ability to disrupt Brd4-acetylated histone interactions. Aristoyagonine exhibited inhibitory activity in enzymatic assays and suppressed tumor growth in Ty82 xenograft mice (NMC model). Crucially, it demonstrated cytotoxicity against both I-BET-762-sensitive and -resistant gastric cancer cells, highlighting its potential to overcome clinical resistance [2] [3].
Co-crystal structures (e.g., PDB: 6KEJ) reveal aristoyagonine’s binding mode within Brd4’s hydrophobic acetyl-lysine recognition pocket. Key interactions include:
Table 1: Key Binding Interactions of Aristoyagonine in Brd4 Bromodomain
Residue | Interaction Type | Functional Role |
---|---|---|
Asn140 | Direct H-bond | Anchors carbonyl group of isoindolinone |
Tyr97 | Water-mediated H-bond | Stabilizes ligand positioning |
Val87/Phe83 | Hydrophobic | Encloses methylindole moiety |
Pro82/Leu92 | Hydrophobic | Contacts fused benzo-oxepine ring |
Gln85/Asp88 | Variable polar contacts | Enhances ligand affinity |
Aristoyagonine’s identification shattered the paradigm that bromodomain inhibitors must derive from synthetic chemistry. Its complex polycyclic structure offers three-dimensional complexity exceeding flat heterocycles like triazolodiazepines (JQ1, I-BET762). This natural scaffold provides new vectors for chemical optimization to improve potency and selectivity. Its efficacy in I-BET-762-resistant models suggests potential for targeting alternative binding modes, addressing a clinical limitation of existing BET inhibitors [2] [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: